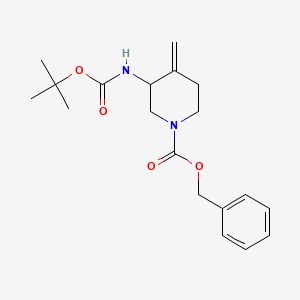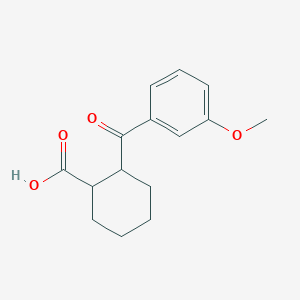![molecular formula C14H22N2O2S B13915355 2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine](/img/structure/B13915355.png)
2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a 4-methylphenylsulfonyl group attached to the piperidine ring and an ethylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethylamine Side Chain: The ethylamine side chain can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes, automated synthesis, and the use of advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the ethylamine side chain. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield the corresponding sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylamine side chain. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring and ethylamine side chain.
Reduction: Reduced derivatives of the sulfonyl group.
Substitution: Substituted derivatives at the ethylamine side chain.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in assays to investigate the binding affinity and specificity of potential drug candidates.
Medicine
In medicine, (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is explored for its potential therapeutic effects. It may be investigated as a candidate for the treatment of neurological disorders, given its structural similarity to known bioactive compounds.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. It may be utilized in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
2-Bromoethylamine: A compound used in the synthesis of various pharmaceuticals and agrochemicals.
2-Chloroethylamine: Another alkylamine used in chemical synthesis.
Uniqueness
(2-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of the 4-methylphenylsulfonyl group and the piperidine ring imparts distinct chemical and biological properties, making it valuable for a wide range of applications.
Propiedades
Fórmula molecular |
C14H22N2O2S |
|---|---|
Peso molecular |
282.40 g/mol |
Nombre IUPAC |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]ethanamine |
InChI |
InChI=1S/C14H22N2O2S/c1-12-2-4-14(5-3-12)19(17,18)16-10-7-13(6-9-15)8-11-16/h2-5,13H,6-11,15H2,1H3 |
Clave InChI |
LGWTYKKOWIXVAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13915309.png)





